N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
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Overview
Description
N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is an organic compound that has piqued the interest of researchers due to its multifaceted applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide typically involves a multi-step synthetic process:
Synthesis of 4-(dimethylamino)phenyl
Starting with aniline, the amino group is dimethylated using formaldehyde and formic acid.
Formation of 5-(1-methyl-1H-pyrazol-4-yl)thiophene
Synthesized through the cyclization reaction of 2-acetylfuran and hydrazine hydrate, followed by methylation.
Coupling Reaction
Combining 4-(dimethylamino)phenyl with 5-(1-methyl-1H-pyrazol-4-yl)thiophene in the presence of a base, such as sodium hydride, and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production may involve similar steps but scaled up using more efficient and cost-effective methods, such as continuous flow reactors and optimized catalyst systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction
Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution
Both nucleophilic and electrophilic substitution reactions are feasible, using reagents like halides (for nucleophilic substitution) or nitrating agents (for electrophilic substitution).
Common Reagents and Conditions Used
Oxidation: : KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: : LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: : Halides (for nucleophilic), HNO₃ or SO₃ (for electrophilic).
Major Products Formed
Oxidation Products: : Carboxylic acids or ketones, depending on the reaction conditions.
Reduction Products: : Amines or alcohols.
Substitution Products: : Halogenated or nitrated derivatives.
Scientific Research Applications
N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide has numerous applications across different scientific domains:
Chemistry
Used as a ligand in coordination chemistry.
Biology
Potential use in studying enzyme interactions and inhibitions.
Medicine
Research into its potential as an antitumor or antibacterial agent.
Industry
Applications in materials science for developing advanced polymers and dyes.
Mechanism of Action
N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide exerts its effects through binding to specific molecular targets and modulating their activity:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : Inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenyl derivatives: : Compounds with similar aromatic amine groups.
Thiophene derivatives: : Compounds with the thiophene ring structure.
Pyrazole derivatives: : Compounds featuring the pyrazole ring.
Uniqueness
N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide stands out due to its multifunctional group combination, offering unique reactivity and interaction profiles not found in other similar compounds. Its unique structural configuration allows for diverse applications, especially in complex biochemical processes and industrial applications.
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Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-24(2)16-6-4-15(5-7-16)23-20(27)19(26)21-11-10-17-8-9-18(28-17)14-12-22-25(3)13-14/h4-9,12-13H,10-11H2,1-3H3,(H,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHFTISTBUZFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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